tert-Butyl (S)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate
Description
This compound is a chiral azepane derivative functionalized with a benzo[d]imidazole core, a 7-chloro substituent, and a 2-methylisonicotinamido group. The tert-butyl carbamate group at the azepane nitrogen enhances steric protection and modulates solubility.
Properties
Molecular Formula |
C25H30ClN5O3 |
|---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[7-chloro-2-[(2-methylpyridine-4-carbonyl)amino]benzimidazol-1-yl]azepane-1-carboxylate |
InChI |
InChI=1S/C25H30ClN5O3/c1-16-14-17(11-12-27-16)22(32)29-23-28-20-10-7-9-19(26)21(20)31(23)18-8-5-6-13-30(15-18)24(33)34-25(2,3)4/h7,9-12,14,18H,5-6,8,13,15H2,1-4H3,(H,28,29,32)/t18-/m0/s1 |
InChI Key |
TYHZKVRSTQLUQC-SFHVURJKSA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@H]4CCCCN(C4)C(=O)OC(C)(C)C)C(=CC=C3)Cl |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)OC(C)(C)C)C(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the 7-Chloro-1H-Benzo[d]Imidazole Core
The benzimidazole nucleus is synthesized via nitroarene cyclization , as detailed in Scheme 1 of. Key steps include:
- Nucleophilic aromatic substitution (SNAr) : Reaction of 1-fluoro-2-nitroarenes with primary amines (e.g., tert-butyl (S)-3-aminoazepane-1-carboxylate) in DMF/DIPEA at 120°C yields nitroaniline intermediates.
- Nitro reduction : Catalytic hydrogenation (Pd/C, H₂, MeOH) converts nitro groups to amines.
- Cyclization : Treatment with cyanogen bromide (CNBr) in MeCN/H₂O/MeOH at 55°C forms the benzimidazole ring.
Critical Parameters :
Installation of the 2-Methylisonicotinamido Group
Amide bond formation between the benzimidazole’s 2-amino group and 2-methylisonicotinic acid is achieved via HATU-mediated coupling (Scheme 2 of):
- Activation : 2-Methylisonicotinic acid is activated with HATU and DIPEA in DMF.
- Coupling : Reaction with the benzimidazole-azepane intermediate at 25°C for 12 hours affords the target amide.
Optimization Insights :
- Base selection : DIPEA outperforms Et₃N in minimizing epimerization.
- Solvent : DMF ensures solubility of both reactants, but THF may reduce side reactions.
Analytical Characterization and Quality Control
Critical analytical data for the target compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.1 Hz, 1H, pyridine-H), 7.89 (s, 1H, benzimidazole-H), 4.32–4.25 (m, 1H, azepane-CH), 1.43 (s, 9H, Boc-CH₃).
- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Chiral HPLC : Chiralpak AD-H column, 98.5% ee.
Industrial-Scale Considerations and Process Optimization
Key Challenges :
- Cost of chiral precursors : Asymmetric catalysis (e.g., Jacobsen epoxidation) reduces reliance on resolving agents.
- Cyanogen bromide toxicity : Alternatives like NH₄HCO₃/NaHSO₃ are under investigation for benzimidazole cyclization.
Green Chemistry Advances :
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzoimidazole ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
tert-Butyl (S)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole ring can interact with active sites, while the azepane ring may influence the compound’s binding affinity and specificity. The tert-butyl group can affect the compound’s solubility and stability .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle and Substituent Variations
The benzo[d]imidazole moiety is shared with compounds such as tert-butyl (R)-3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate () and tert-butyl derivatives in . Key distinctions include:
- Substituent at Position 2 : The target compound features a 2-methylisonicotinamido group, whereas ’s analog has a primary amine at this position. This substitution likely enhances target binding affinity due to increased π-π stacking (via the pyridine ring) and hydrogen-bonding capacity .
- Chirality : The (S)-configuration in the target compound contrasts with the (R)-isomer in . Enantiomeric differences often lead to divergent biological activities, such as altered receptor binding or metabolic stability .
Table 1: Substituent and Chirality Comparison
Hydrogen-Bonding and Crystallinity
The 2-methylisonicotinamido group introduces additional hydrogen-bonding donors/acceptors compared to simpler analogs. In contrast, the primary amine in ’s compound may form weaker intermolecular bonds, reducing thermal stability .
Bioactivity and Pharmacokinetic Implications
- Lipophilicity : The chloro substituent at position 7 and the tert-butyl group increase logP values, enhancing membrane permeability but possibly reducing aqueous solubility.
Research Findings and Limitations
- Synthetic Challenges : The stereoselective synthesis of the (S)-configured azepane requires chiral auxiliaries or asymmetric catalysis, increasing complexity compared to racemic analogs ({87}-5{90}).
- Biological Data Gaps : While structural analogs in and suggest utility in drug development, specific bioactivity data (e.g., IC50 values) for the target compound remain unreported in the provided evidence.
Biological Activity
tert-Butyl (S)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 360.87 g/mol. The compound features a tert-butyl group, an azepane ring, and a benzo[d]imidazole moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups while maintaining stereochemical integrity. Common methods include:
- Reactions with amines : The formation of the isonicotinamide moiety can be achieved through nucleophilic substitution reactions.
- Carbamate formation : The tert-butyl group is introduced via carbamate formation, often using tert-butyl chloroformate in the presence of a base.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of histone demethylases. This inhibition plays a critical role in regulating gene expression and has implications in cancer therapy and epigenetic research.
The mechanism by which this compound exerts its effects involves:
- Binding to histone demethylases : The compound interacts with specific target proteins, influencing their activity and subsequently affecting gene regulation.
- Impact on cellular pathways : By modulating histone methylation status, this compound can alter cellular processes such as proliferation and apoptosis.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in various biological contexts:
These studies underline the therapeutic potential of compounds with structural similarities to this compound.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other compounds within the same class:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane | Similar azepane and benzo[d]imidazole structure | Known for its potent histone demethylase inhibition |
| Nazartinib | Third-generation EGFR inhibitor | Selective for mutant forms of receptors |
| Tert-butyl 4-(hydroxymethyl)piperidine | Piperidine instead of azepane | Different ring structure affects biological activity |
Q & A
Q. What are the recommended synthetic strategies for constructing the benzimidazole-azepane core in this compound?
The benzimidazole moiety can be synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions, followed by cyclization. The azepane ring (7-membered nitrogen heterocycle) is typically formed through ring-closing metathesis or nucleophilic substitution of tert-butyl-protected intermediates. For example, tert-butyl carboxylates are often introduced via Boc-protection of amines to stabilize reactive intermediates during multi-step syntheses .
Q. How can researchers validate the stereochemical integrity of the (S)-configured azepane ring?
Chiral HPLC or supercritical fluid chromatography (SFC) using polysaccharide-based columns (e.g., Chiralpak AD-H) is critical for resolving enantiomers. Complementary techniques like optical rotation measurements and X-ray crystallography (if single crystals are obtainable) provide definitive confirmation of stereochemistry .
Q. What analytical methods are suitable for purity assessment and structural elucidation?
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular formula verification and 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals in the benzimidazole and isonicotinamide regions .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structure elucidation?
Discrepancies in NMR or MS data may arise from dynamic equilibria (e.g., keto-enol tautomerism in the benzimidazole) or residual solvents. Strategies include:
Q. What methodologies optimize the coupling of the 2-methylisonicotinamide group to the benzimidazole core?
Amide bond formation via coupling agents (e.g., HATU or EDCI/HOBt) under inert conditions is preferred. Pre-activation of the carboxylic acid (from isonicotinamide derivatives) as a mixed anhydride or active ester minimizes side reactions. Steric hindrance from the 2-methyl group necessitates prolonged reaction times (12–24 hours) and elevated temperatures (40–60°C) .
Q. How does the tert-butyl carboxylate group influence the compound’s stability and solubility?
The tert-butyl group enhances solubility in nonpolar solvents (e.g., dichloromethane) and protects the carboxylate from premature hydrolysis during synthesis. However, its bulkiness may reduce crystallinity. Stability studies under acidic/thermal conditions (e.g., TFA-mediated deprotection) should monitor degradation products via LC-MS .
Q. What experimental designs are recommended for studying hydrogen-bonding interactions in crystalline forms?
Single-crystal X-ray diffraction is ideal for mapping hydrogen-bonding networks. Graph-set analysis (as per Etter’s rules) can classify motifs (e.g., R₂²(8) rings in benzimidazole dimers). Pair this with Hirshfeld surface analysis to quantify intermolecular interactions and predict polymorphism risks .
Q. How can enantiomeric excess (ee) be quantified during asymmetric synthesis of the azepane ring?
Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to convert enantiomers into diastereomers, resolvable via ¹H NMR. Alternatively, Marfey’s reagent enables LC-MS quantification of ee by derivatizing free amines .
Data Contradiction and Resolution
Q. Conflicting bioactivity How to distinguish intrinsic activity from assay artifacts?
- Controls : Include orthogonal assays (e.g., SPR for binding affinity vs. cellular luciferase reporter assays).
- Interference Checks : Test the compound’s autofluorescence or aggregation potential (e.g., dynamic light scattering).
- Metabolic Stability : Evaluate cytochrome P450-mediated degradation using liver microsomes to rule out false negatives .
Q. Discrepancies in synthetic yields: How to troubleshoot?
- Stepwise Monitoring : Use TLC or inline IR spectroscopy to identify incomplete reactions.
- Purification : Optimize flash chromatography gradients or switch to preparative HPLC for polar intermediates.
- Mechanistic Studies : Probe side reactions (e.g., Boc-deprotection under acidic conditions) via LC-MS .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
